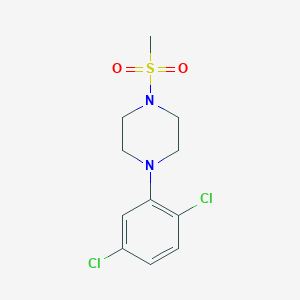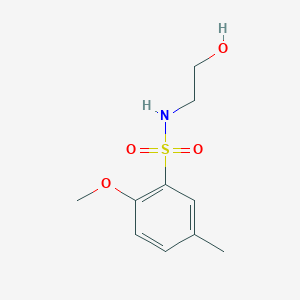
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide, also known as EPMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family, which is known for its wide range of biological activities. EPMBS has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and signaling pathways involved in the development and progression of disease. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, this compound has been found to inhibit the activity of certain protein kinases, which play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and protein kinases, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to modulate the activity of certain ion channels in the body, which can have a variety of physiological effects.
実験室実験の利点と制限
One of the main advantages of using 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation into its mechanism of action and its effects on ion channels could provide valuable insights into the development of new drugs and therapies. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
合成法
The synthesis of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
特性
分子式 |
C12H19NO3S |
|---|---|
分子量 |
257.35 g/mol |
IUPAC名 |
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-16-11-5-7-12(8-6-11)17(14,15)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
InChIキー |
IXMRIZDHZLMDSM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)


